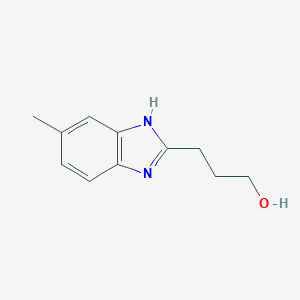
3,3',5,5'-Tetrachloro-4,4'-biphenyldiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3',5,5'-Tetrachloro-4,4'-biphenyldiol, also known as PCB-72, is a synthetic organic compound that belongs to the family of polychlorinated biphenyls (PCBs). PCB-72 is a persistent environmental pollutant that has been widely used in various industrial applications, such as electrical equipment, hydraulic fluids, and heat transfer fluids. PCB-72 is a highly toxic compound that poses a significant threat to human health and the environment.
Scientific Research Applications
Effects on Mitochondrial Function
A study by Narasimhan, Kim, and Safe (1991) found that 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol, along with other tetrachlorobiphenylols, inhibited state-3 respiration in mouse liver mitochondria. This compound showed a pronounced effect on mitochondrial state-3 respiration compared to other congeners and decreased the mitochondrial ATPase activity, indicating its impact on mitochondrial oxidative phosphorylation (Narasimhan, Kim, & Safe, 1991).
Environmental and Toxicological Impact
Safe (1994) discussed the biochemical and toxic responses of polychlorinated biphenyls (PCBs) like 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. These compounds can elicit a range of responses in humans and animals, acting through the aryl hydrocarbon receptor signal transduction pathway, which is significant in understanding their environmental impact and implications for risk assessment (Safe, 1994).
Structural Characterization and Applications
Grunenberg, Hopf, Bahadir, Pieper, Vogt, and Wichmann (2002) used theoretical vibrational spectra to identify individual congeners like 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. This approach is crucial for understanding the structural characteristics of such compounds, potentially aiding in environmental monitoring and analysis (Grunenberg et al., 2002).
Usage in Synthesis of Compounds
AsatoEiji, ChinenMitsuyoshi, YoshinoAtsushi, SakataYoshiteru, and SugiuraKen-ichi (2000) described the synthesis of a tetranuclear Zinc(II) complex using a derivative of 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. Such studies illustrate the utility of this compound in the synthesis of complex chemical structures, potentially useful in material science and catalysis (AsatoEiji et al., 2000).
properties
CAS RN |
13049-13-3 |
|---|---|
Product Name |
3,3',5,5'-Tetrachloro-4,4'-biphenyldiol |
Molecular Formula |
C12H6Cl4O2 |
Molecular Weight |
324 g/mol |
IUPAC Name |
2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H |
InChI Key |
YCYDXOVJXVALHY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl |
Other CAS RN |
13049-13-3 |
synonyms |
4,4'-Biphenyldiol, 3,3',5,5'-tetrachloro- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




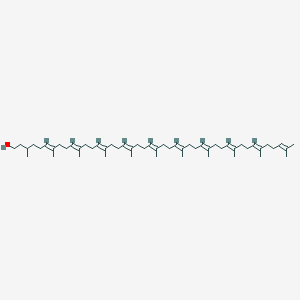
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
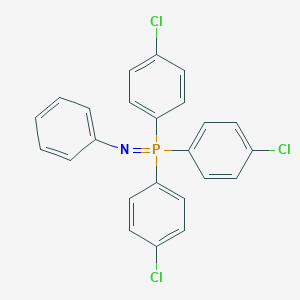
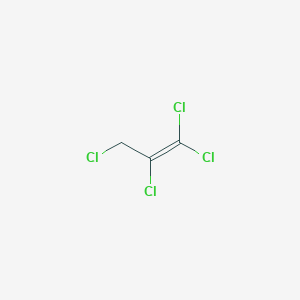
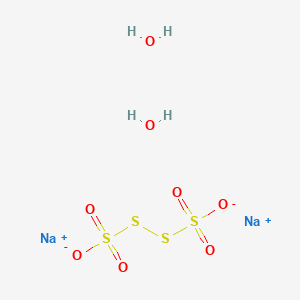
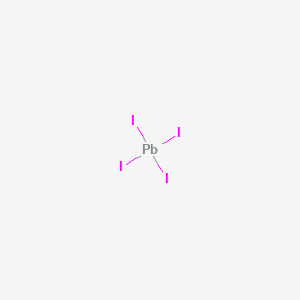
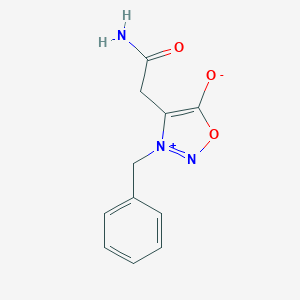

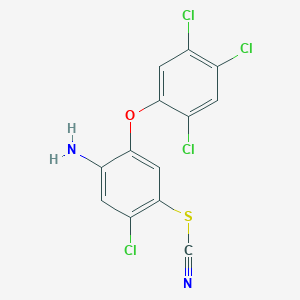
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)
